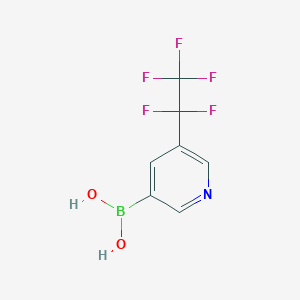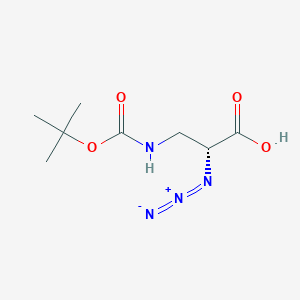
N3-TFBA-O2Oc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N3-TFBA-O2Oc is an emerging technology that has been gaining traction in the scientific community due to its potential to revolutionize research. The technology is based on the concept of combining nanotechnology, nanoscale engineering, and organic chemistry in order to create a platform for the development of new materials and processes. N3-TFBA-O2Oc is a powerful tool that has the potential to revolutionize the way we conduct research and develop new materials.
作用机制
N3-TFBA-O2Oc utilizes nanoscale building blocks to construct nanoscale structures. These structures are then combined with organic molecules to create a more complex structure. This process is highly efficient and can be used to create a wide range of materials with different properties. The nanoscale structures are then combined with organic molecules to create a more complex structure. This process is highly efficient and can be used to create a wide range of materials with different properties.
Biochemical and Physiological Effects
N3-TFBA-O2Oc has been shown to have a variety of biochemical and physiological effects. The technology has been used to create materials with improved electrical, optical, and mechanical properties. Additionally, the technology has been used to create materials with improved biocompatibility and biodegradability. The technology has also been used to create materials with unique drug delivery capabilities. These materials have been shown to have improved drug delivery capabilities and can be used to deliver drugs to specific target sites.
实验室实验的优点和局限性
N3-TFBA-O2Oc has a number of advantages and limitations for lab experiments. The technology is highly efficient and can be used to create a wide range of materials with different properties. Additionally, the technology is relatively inexpensive and can be used in a variety of applications. The technology also has the potential to revolutionize the way we conduct research and develop new materials. However, there are some limitations to the technology. For example, the technology is still in its early stages and there are still some challenges that need to be addressed before it can be used in a wide range of applications. Additionally, the technology is still relatively new and there is still much to be learned about its potential applications.
未来方向
N3-TFBA-O2Oc has the potential to revolutionize the way we conduct research and develop new materials. There are a number of future directions that could be explored with this technology. For example, the technology could be used to create materials with improved electrical, optical, and mechanical properties. Additionally, the technology could be used to create materials with improved biocompatibility and biodegradability. Additionally, the technology could be used to create materials with unique drug delivery capabilities. Finally, the technology could be used to create materials with improved catalytic properties.
合成方法
N3-TFBA-O2Oc is a synthesis method that utilizes nanotechnology, nanoscale engineering, and organic chemistry to create a platform for the development of new materials and processes. The method involves the use of nanoscale building blocks to construct nanoscale structures. These structures are then combined with organic molecules to create a more complex structure. This process is highly efficient and can be used to create a wide range of materials with different properties.
科学研究应用
N3-TFBA-O2Oc has a wide range of applications in scientific research. The technology has been used to create materials with unique properties that can be used in a variety of applications. For example, the technology has been used to create materials with improved electrical, optical, and mechanical properties. It has also been used to create materials with unique drug delivery capabilities. Additionally, the technology has been used to create materials with improved biocompatibility and biodegradability.
属性
IUPAC Name |
2-[2-[2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F4N4O5/c14-8-7(9(15)11(17)12(10(8)16)20-21-18)13(24)19-1-2-25-3-4-26-5-6(22)23/h1-5H2,(H,19,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRPUVUGFIJXTIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(=O)O)NC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F4N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6350613.png)


![3-Amino-N-[2-(trifluoromethoxy)ethyl]benzenesulfonamide, 98%](/img/structure/B6350623.png)


![1-Methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B6350643.png)




![2,5-Bis[(dimethylamino)methyl]cyclopentanone dihydrochloride; 95%](/img/structure/B6350703.png)
